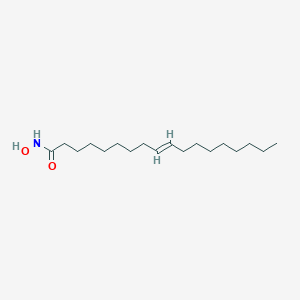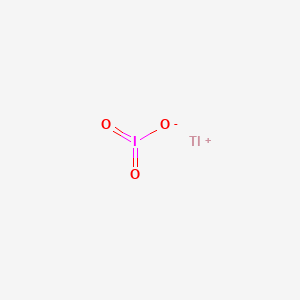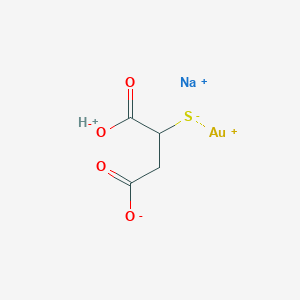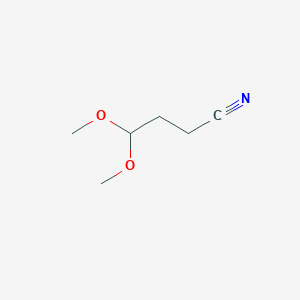
N-Hydroxyoleamide
Overview
Description
Synthesis Analysis
The synthesis of hydroxylamines and related compounds can be achieved through various methods, including the oxidation of secondary amines . .Molecular Structure Analysis
The molecular structure of a compound like N-Hydroxyoleamide can be determined using various techniques, including mass spectrometry . This technique can provide information about the molecular weight, chemical composition, and structural features of the compound .Chemical Reactions Analysis
The chemical reactions involving hydroxylamines can be complex and varied. They can react with other chemicals under certain conditions, releasing large and potentially dangerous amounts of energy . They are also used in chemical cross-linking of lysine residues in proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like N-Hydroxyoleamide would depend on its specific structure. Factors such as density, porosity, pH, and electrical conductivity could be relevant .Scientific Research Applications
Biomedical Applications: High-Strength Hydrogels
N-Hydroxyoleamide has been explored for its potential in creating high-strength hydrogels. These hydrogels are significant in the biomedical field for their use in tissue engineering and wound healing. The compound contributes to the hydrogel’s mechanical strength and stability, making it suitable for 3D cell cultures and as scaffolds for tissue regeneration .
Chemical Synthesis: Kinetic Studies and Yield Optimization
In the field of chemical synthesis, N-Hydroxyoleamide is used to study reaction kinetics and optimize yields. Its synthesis involves oleic acid and diethanolamine, with orthophosphoric acid as a catalyst. Understanding the reaction kinetics is crucial for optimizing production processes, which is essential for industrial-scale applications .
Material Science: Reinforcement Mechanisms
N-Hydroxyoleamide plays a role in the reinforcement mechanisms of materials, particularly in the development of nanocomposites and topology-optimized structures. Its properties help in enhancing the strength and durability of materials, which is beneficial for creating advanced materials with specific mechanical properties .
Pharmaceuticals: Drug Delivery Systems
The compound’s ability to form stable hydrogels makes it a candidate for drug delivery systems. It can be used to encapsulate drugs, ensuring controlled release and targeted delivery, which is vital for improving the efficacy of pharmaceutical treatments .
Cosmetics: Skin Care Products
In the cosmetics industry, N-Hydroxyoleamide can be utilized in skin care products due to its moisturizing properties. It helps in retaining skin moisture and improving skin barrier function, making it a valuable ingredient in lotions and creams .
Agriculture: Pesticide Formulations
The compound’s stability and solubility characteristics make it suitable for pesticide formulations. It can enhance the effectiveness of pesticides by improving their absorption and retention on plant surfaces, thereby increasing their pest control efficiency .
Environmental Science: Pollution Remediation
N-Hydroxyoleamide may be used in pollution remediation efforts, such as in the treatment of oil spills. Its oleophilic nature can aid in the aggregation and recovery of oil from water bodies, contributing to environmental clean-up operations .
Food Industry: Additives and Preservatives
In the food industry, the compound can be explored as an additive or preservative due to its potential antimicrobial properties. It could help in extending the shelf life of food products and maintaining their quality over time .
Mechanism of Action
Target of Action
The primary target of the MMP-2 Inhibitor I, also known as N-Hydroxyoleamide, is the Matrix Metalloproteinase-2 (MMP-2) enzyme . MMP-2 is a member of the matrix metalloproteinase (MMP) family, which are zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . MMP-2 plays a crucial role in the degradation of Collagen Type IV in the vascular basement membrane and extracellular matrix . It is tightly associated with the biological behavior of malignant tumors .
Biochemical Pathways
The inhibition of MMP-2 affects the extracellular matrix (ECM) remodeling pathway. Under normal conditions, MMP-2 degrades the ECM, facilitating processes such as embryonic development and angiogenesis . When the activity of mmp-2 is inhibited, it leads to the maintenance of ecm homeostasis, which can be effective in treating diseases like cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-N-hydroxyoctadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXHELLMCCEDJG-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884461 | |
| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyoleamide | |
CAS RN |
10335-69-0 | |
| Record name | (9Z)-N-Hydroxy-9-octadecenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10335-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-9-octadecenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010335690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxyoleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MMP-2 Inhibitor I (N-Hydroxyoleamide) interact with its target, MMP-2, and what are the downstream effects of this interaction?
A: MMP-2 Inhibitor I (N-Hydroxyoleamide) acts as a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), also known as gelatinase A. While the precise mechanism of action is not fully detailed in the provided research, MMP inhibitors generally function by binding to the catalytic zinc ion present in the active site of MMPs [, , ]. This binding prevents the enzyme from interacting with and cleaving its substrates, which are various components of the extracellular matrix (ECM).
- Reduced ECM degradation: MMP-2 plays a crucial role in breaking down ECM components like gelatin, collagen, and elastin. Inhibiting MMP-2 can therefore preserve ECM integrity and limit excessive degradation [, , ].
- Inhibited cell migration and invasion: ECM degradation by MMPs is essential for cell movement and invasion through tissues. N-Hydroxyoleamide's inhibitory action on MMP-2 can hinder these processes, potentially limiting tumor invasion and metastasis [, ].
- Modulation of cellular signaling: MMP activity can influence various signaling pathways involved in cell growth, differentiation, and apoptosis. Inhibiting MMP-2 with N-Hydroxyoleamide might indirectly impact these pathways [].
Q2: What is the role of MMP-2 in adipocyte differentiation, and how does N-Hydroxyoleamide affect this process?
A: Research suggests that MMP-2 plays a critical role in the early stages of adipocyte differentiation in 3T3-L1 preadipocytes []. While the exact mechanisms are not fully elucidated, evidence suggests that MMP-2 activity might be required for:
- Remodeling the ECM: Adipocyte differentiation involves significant morphological changes, requiring ECM remodeling. MMP-2 likely contributes to this process by degrading existing ECM components to allow for cell shape changes and new matrix deposition [].
- Modulating signaling pathways: MMP-2 might indirectly influence adipogenic signaling pathways by regulating the bioavailability of growth factors or by interacting with cell surface receptors [].
Q3: Are there any documented effects of shear stress on MMP-2 activity and smooth muscle cell migration, and if so, what is the role of N-Hydroxyoleamide in this context?
A: Studies using rat aortic smooth muscle cells (SMCs) demonstrate that exposure to physiological levels of shear stress significantly inhibits SMC migration, a key process in intimal hyperplasia []. This inhibitory effect is associated with a downregulation of MMP-2 activity []. While the research doesn't directly investigate N-Hydroxyoleamide's role in this specific context, it highlights the importance of MMP-2 in SMC migration and its potential as a target to modulate this process. Further research utilizing N-Hydroxyoleamide could provide valuable insights into whether its inhibitory action on MMP-2 could translate into therapeutic benefits for conditions associated with undesirable SMC migration, such as restenosis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)

![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)






![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)


